molecular formula C62H89CoN13O14P- B12938125 cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate

cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate

Cat. No.: B12938125
M. Wt: 1330.4 g/mol
InChI Key: FEZWOUWWJOYMLT-UHFFFAOYSA-M
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Description

The compound cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate is a cobalt-containing macrocyclic complex structurally analogous to vitamin B12 derivatives. Its IUPAC name highlights a corrin ring system with peripheral substituents, including dimethylbenzimidazole and phosphate groups, coordinated to a cobalt ion . This complex shares structural homology with methylcobalamin (a bioactive form of vitamin B12), differing in substituent arrangement and oxidation state . Its applications span catalysis, biomedicine, and materials science, though its specific roles are under investigation.

Properties

Molecular Formula

C62H89CoN13O14P-

Molecular Weight

1330.4 g/mol

IUPAC Name

cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate

InChI

InChI=1S/C62H90N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);/p-1

InChI Key

FEZWOUWWJOYMLT-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the benzimidazole ring, the attachment of the oxolan group, and the incorporation of the cobalt ion. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced technologies, such as continuous flow reactors, enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of cobalt.

    Reduction: It can be reduced to lower oxidation states, affecting its reactivity and stability.

    Substitution: The compound can undergo substitution reactions where ligands attached to the cobalt ion are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of cobalt, while substitution reactions can produce a variety of cobalt-ligand complexes.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Biology: The compound is studied for its role in biological systems, particularly in enzyme catalysis and electron transfer processes.

    Industry: The compound is used in the production of advanced materials, such as high-performance alloys and magnetic materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of the cobalt ion with various molecular targets. The cobalt ion can coordinate with different ligands, affecting the electronic structure and reactivity of the compound. This coordination can influence various biochemical pathways, including enzyme activity and electron transfer processes.

Comparison with Similar Compounds

Table 1: Catalytic Performance in OER

Compound Overpotential (mV) Stability Active Species Identified
Target Cobalt Complex Not reported Under study Likely Co-O nanoparticles
Co(OH)₂ ~300 High CoOOH under oxidative conditions
Co₃O₄ ~350 Moderate Intrinsic spinel structure

In alkaline conditions, the target compound may decompose into Co-O nanoparticles, mirroring behavior observed in covalent organic frameworks (COFs) like TpBpy-Co, where cobalt transforms into active OER species (e.g., CoOOH) . However, its exact catalytic mechanism remains uncharacterized.

Magnetic and Electronic Properties

Table 2: Magnetic Properties

Compound Spin State Energy Barrier (ΔE) Relaxation Time (τ₀)
Target Cobalt Complex S = 1/2* Not reported Not reported
Co Citrate Cubane (1) S = 3/2 39.8 K 0.26 × 10⁻⁷ s
Co Citrate Cubane (2) S = 3/2 9.2 K 34 × 10⁻⁷ s
Bi₅Nb₃₋₃ₓCo₃ₓO₁₅₋δ S = 1/2† N/A EPR signal at g = 4.3

*Assumed from Co(II) or Co(III) states. †Attributed to Fe³⁺ impurities in cobalt ceramics .
The target compound’s electronic environment, influenced by its corrin ring and substituents, may enable unique magnetic interactions distinct from citrate cubanes or cobalt oxides .

Table 3: Industrial Cobalt Compounds

Compound Solubility Key Applications Cost Relative to Target
Target Complex Moderate* Catalysis, biomedicine High
Cobalt Oxalate Insoluble Battery precursors Moderate
CoSO₄ High Electroplating, batteries Low
CoCl₂ High Humidity indicators Low

*Inferred from phosphate group presence . The complex’s structural complexity and niche applications contrast with bulk-use salts like CoSO₄, which dominate battery industries .

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